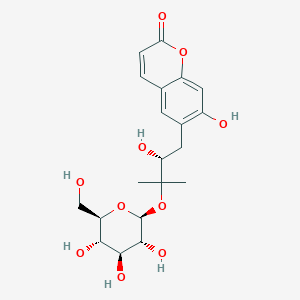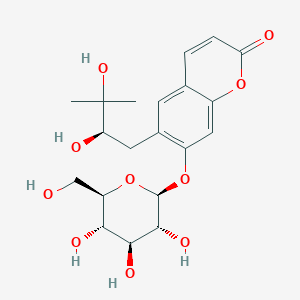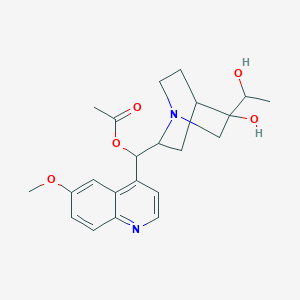
Docosahexaenoic Acid Quant-PAK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The docosahexaenoic acid (DHA) Quant-PAK has been designed for the convenient, precise quantification of DHA by GC- or LC-MS. It includes a 50 µg vial of DHA-d5 and a precisely weighed vial of unlabeled DHA, with the precise weight (2-4 mg) indicated on the vial. This unlabeled DHA can be used to quantify the DHA-d5 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Applications De Recherche Scientifique
Biotechnological Production and Applications Docosahexaenoic acid (DHA) is produced using marine microorganisms, such as thraustochytrids and dinoflagellates like Crypthecodinium cohnii. These microorganisms are promising sources for the biotechnological production of DHA, offering controlled conditions for consistent quality DHA all year round (Fan & Chen, 2007); (Mendes et al., 2009).
Role in Brain Development and Function DHA is crucial for brain development, especially during the last trimester of pregnancy and early infancy. It's a key structural component of membranes in the central nervous system and affects neuronal function, signaling, and cognitive abilities throughout the lifespan (Lauritzen et al., 2016); (Weiser, Butt, & Mohajeri, 2016).
Health and Disease Management DHA plays a role in managing diseases like Alzheimer's and cognitive decline. It modulates glial cells in Alzheimer’s, contributing to improved cognition in early stages of the disease. DHA also has anti-inflammatory properties, aiding in conditions like periodontal disease and metabolic syndrome (Heras-Sandoval, Pedraza-Chaverri, & Pérez-Rojas, 2016); (Yurko-Mauro et al., 2010); (Tabbaa et al., 2013).
Bioavailability and Functional Applications Studies have focused on improving the bioavailability of DHA through various delivery systems. These efforts enhance DHA activity and its functional roles in managing cardiovascular diseases, diabetes, and inflammatory conditions (Lv & Xu, 2022).
Neuroprotective and Anticancer Properties DHA-derived metabolites like neuroprotectin D1 have shown neuroprotective effects, particularly in retinal pigment epithelial cells under oxidative stress. Additionally, oxidation products of DHA have demonstrated anticancer properties, inducing apoptosis in cancer cells (Mukherjee et al., 2004); (Siddiqui, Harvey, & Stillwell, 2008).
Propriétés
Nom du produit |
Docosahexaenoic Acid Quant-PAK |
|---|---|
Synonymes |
Cervonic Acid Quant-PAK; DHA Quant-PAK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S,4R,5S)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride](/img/structure/B1151981.png)

![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)